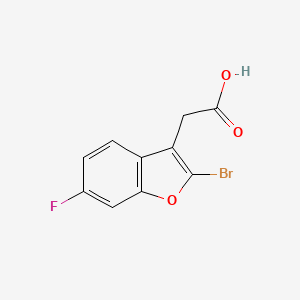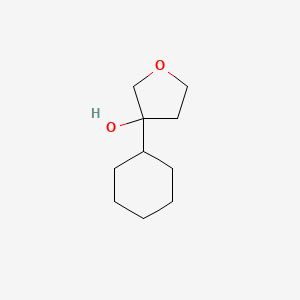
3-Cyclohexyltetrahydrofuran-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyltetrahydrofuran-3-OL is a chemical compound that belongs to the class of tetrahydrofurans Tetrahydrofurans are a group of heterocyclic organic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyltetrahydrofuran-3-OL can be achieved through several methods. One common approach involves the cyclization of 4-halo-1,3-butanediol in the presence of an organic solvent or under neat conditions . Another method includes the nucleophilic opening of epoxides, which is a widely used technique for forming tetrahydrofuran rings . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid (PTSA) at elevated temperatures ranging from 180°C to 220°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, hydrolysis, and purification to obtain the desired compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
3-Cyclohexyltetrahydrofuran-3-OL has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cyclohexyltetrahydrofuran-3-OL include:
3-Hydroxytetrahydrofuran: A compound with a similar tetrahydrofuran ring structure but without the cyclohexyl group.
Tetrahydrofuran-3-ol: Another related compound with a hydroxyl group attached to the tetrahydrofuran ring.
Uniqueness
The presence of the cyclohexyl group in this compound distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-cyclohexyloxolan-3-ol |
InChI |
InChI=1S/C10H18O2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h9,11H,1-8H2 |
Clé InChI |
SSGVUJVAKHTWGK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(CCOC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


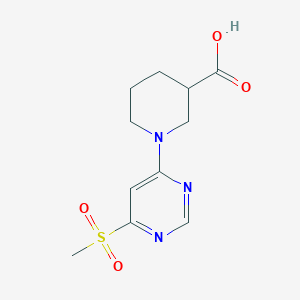
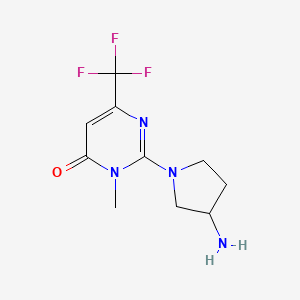
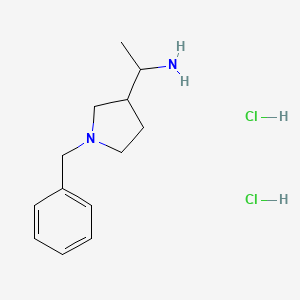



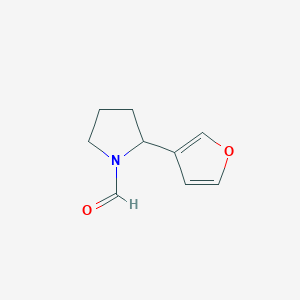

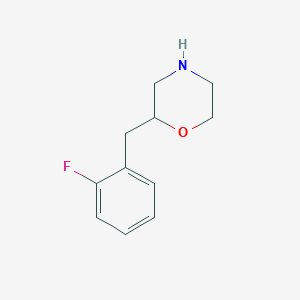
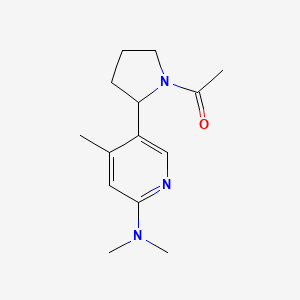
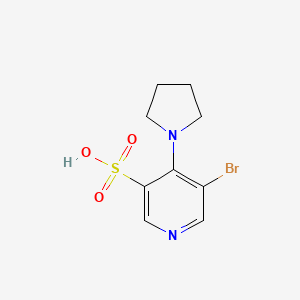
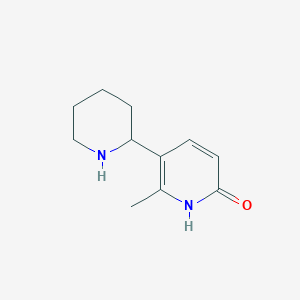
![3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B15058210.png)
